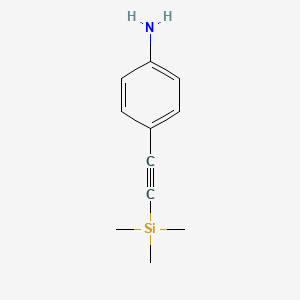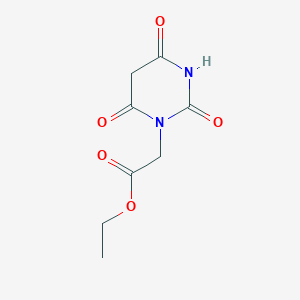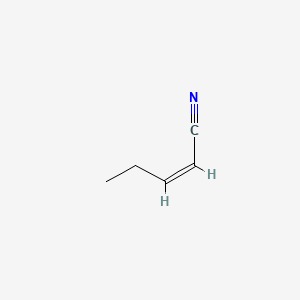
顺-2-戊烯腈
描述
Cis-2-Pentenenitrile is a linear unsaturated liquid nitrile . It is a colorless liquid with a hydrocarbon odor . Its conjugated double bond enables a series of addition reactions at the 3 carbon, producing ethyl-branched derivatives .
Synthesis Analysis
Cis-2-Pentenenitrile can be synthesized through a hydrogenation process. A prepared catalyst is mixed with methanol and alkyne. The hydrogenation set is filled with H2 in atmospheric pressure and the hydrogenating process is continued for 5 hours .
Molecular Structure Analysis
The molecular structure of cis-2-Pentenenitrile is represented by the linear formula C2H5CH=CHCN . It has a molecular weight of 81.118 g/mol .
Chemical Reactions Analysis
Cis-2-Pentenenitrile’s conjugated double bond allows it to undergo a series of addition reactions at the 3 carbon, producing ethyl-branched derivatives .
Physical and Chemical Properties Analysis
Cis-2-Pentenenitrile has a boiling point of 127-128°C/766mmHg . It has a density of 0.82 g/mL at 25°C . It also has a vapor density of 2.8 (vs air) and a vapor pressure of 46 mmHg at 50°C .
科学研究应用
前庭毒性
顺-2-戊烯腈用于尼龙合成和其他产品,已观察到它会导致啮齿动物永久性行为缺陷,特别是影响前庭系统。它对体重产生剂量依赖性影响,活动减少,前庭功能障碍测试得分增加。值得注意的是,前庭感觉上皮中的毛细胞丢失与这些行为缺陷相关。这项研究表明,细胞色素 P450 (CYP) 介导的生物活化在顺-2-戊烯腈毒性中起作用 (Saldaña-Ruíz 等人,2012).
催化和异构化
已经研究了顺-2-戊烯腈在 Ni/氧化铝上的氢化,重点是其转化为正戊腈并随后异构化为其他化合物。选择性中毒实验表明,氢化受金属影响,而异构化是载体材料的函数。这一发现对于理解化学合成中的催化过程和应用至关重要 (Canning 等人,2006).
催化反应中的碳氢化合物残留物
在氢化反应的背景下,已经探索了衍生自顺-2-戊烯腈和其他化合物在催化过程中的碳氢化合物残留物的作用。本研究证明了非均相催化剂的动态性质以及碳质沉积物在催化反应中的潜在积极作用 (McGregor & Gladden, 2008).
能量转换
顺-2-戊烯腈衍生物已用于能量转换的研究,特别是在提高纳米二氧化钛电极的电荷转移敏化剂的效率方面。这项研究对太阳能应用有影响,为开发更高效的太阳能电池提供了见解 (Nazeeruddin 等人,1993).
构象研究
已经使用可变温度 FT-IR 光谱对顺-2-戊烯腈和相关化合物的构象稳定性进行了研究。这些研究提供了有关这些化合物的分子结构和稳定性的有价值信息,这对于理解它们在各种化学过程中的反应性和应用至关重要 (Guirgis 等人,2001).
安全和危害
未来方向
The future outlook of the cis-2-Pentenenitrile market is projected to witness significant growth . The increasing demand for pharmaceutical drugs and agrochemicals is a major driving factor for the market . With the growing population and rising health concerns, the pharmaceutical industry is expanding rapidly, contributing to the demand for cis-2-Pentenenitrile .
作用机制
Target of Action
Cis-2-Pentenenitrile, also known as DYTEK® 2PN, is a linear unsaturated liquid nitrile . Its primary targets are a variety of chemical reactions, particularly addition reactions at the 3 carbon, which result in the production of ethyl-branched derivatives .
Mode of Action
The mode of action of cis-2-Pentenenitrile involves its conjugated double bond, which enables a series of addition reactions at the 3 carbon . This results in the production of ethyl-branched derivatives, which can be used in a variety of applications .
Biochemical Pathways
The biochemical pathways affected by cis-2-Pentenenitrile are primarily those involved in the synthesis of various compounds. These include ethyl-branched fatty diamines, ether nitriles, ether amines, and others . The downstream effects of these pathways include the production of a variety of useful compounds, such as penteneamide, pentenoic acid and esters, valeronitrile, 2-butylimidazole, valeric acid, esters, and polyol esters .
Pharmacokinetics
Some physical properties that may impact its bioavailability include its boiling point (127°c), specific gravity (082 at 20°C), and solubility in water .
Result of Action
The result of cis-2-Pentenenitrile’s action is the production of ethyl-branched derivatives through addition reactions at the 3 carbon . These derivatives can be used in a variety of applications, including the synthesis of various compounds .
Action Environment
The action of cis-2-Pentenenitrile can be influenced by various environmental factors. For example, its solubility in water may affect its distribution in aqueous environments . Additionally, its boiling point and specific gravity may impact its behavior in different temperature and pressure conditions . .
生化分析
Biochemical Properties
cis-2-Pentenenitrile: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with the cytochrome P450 enzyme CYP2E1, which metabolizes cis-2-Pentenenitrile and other low molecular weight nitriles . This interaction leads to the formation of reactive metabolites that can further participate in biochemical pathways. Additionally, cis-2-Pentenenitrile can undergo addition reactions at the 3-carbon position, producing ethyl-branched derivatives .
Cellular Effects
The effects of cis-2-Pentenenitrile on cellular processes have been extensively studied, particularly its impact on the vestibular system. In rodent models, cis-2-Pentenenitrile has been shown to cause degeneration of vestibular sensory hair cells, leading to vestibular dysfunction . This compound also affects cellular metabolism by inducing oxidative stress and altering gene expression related to cell signaling pathways . The loss of hair cells in the vestibular sensory epithelia is a significant cellular effect observed in studies .
Molecular Mechanism
At the molecular level, cis-2-Pentenenitrile exerts its effects through several mechanisms. The compound’s conjugated double bond allows it to undergo addition reactions, forming reactive intermediates that can bind to biomolecules . The interaction with CYP2E1 leads to the formation of metabolites that can inhibit or activate various enzymes . These metabolites can also induce changes in gene expression, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-2-Pentenenitrile change over time due to its stability and degradation properties. Studies have shown that the compound can cause long-term effects on cellular function, including permanent behavioral deficits in rodents . The stability of cis-2-Pentenenitrile allows it to persist in biological systems, leading to prolonged exposure and sustained biochemical effects .
Dosage Effects in Animal Models
The effects of cis-2-Pentenenitrile vary with different dosages in animal models. Higher doses of the compound have been associated with increased vestibular dysfunction and loss of hair cells in the vestibular sensory epithelia . At lower doses, the effects are less pronounced but still significant. Toxic or adverse effects, such as reduced body weight and behavioral changes, have been observed at high doses .
Metabolic Pathways
cis-2-Pentenenitrile: is involved in several metabolic pathways, primarily mediated by the CYP2E1 enzyme . The metabolism of cis-2-Pentenenitrile leads to the formation of reactive metabolites that can participate in further biochemical reactions. These metabolites can affect metabolic flux and alter the levels of various metabolites in the system . The compound’s involvement in these pathways highlights its significance in biochemical research.
Transport and Distribution
Within cells and tissues, cis-2-Pentenenitrile is transported and distributed through interactions with various transporters and binding proteins . The compound’s solubility in water and its ability to form derivatives enable it to be efficiently transported to different cellular compartments . This distribution is crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of cis-2-Pentenenitrile plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of cis-2-Pentenenitrile is essential for elucidating its mechanism of action.
属性
IUPAC Name |
(Z)-pent-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHMJZRKAFTGE-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027884 | |
| Record name | (2Z)-2-Pentenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Pentenenitrile, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25899-50-7 | |
| Record name | (2Z)-2-Pentenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25899-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentenenitrile, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025899507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenenitrile, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2Z)-2-Pentenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-pent-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTENENITRILE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13MIC79314 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
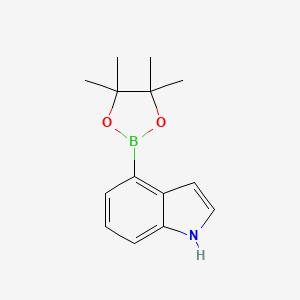
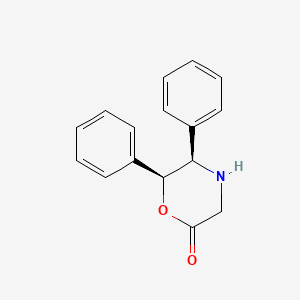







![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
